molecular formula C10H10BrN3O B13527455 N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide

N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide

Cat. No.: B13527455
M. Wt: 268.11 g/mol
InChI Key: MYWLMBHXCQSLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a bromine atom and an acetamide group in this compound may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Acetylation: The final step involves the acetylation of the 2-amino group of the brominated benzimidazole using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzimidazole derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Common Reagents and Conditions:

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Acetylation: Acetic anhydride, acetyl chloride, pyridine

    Hydrolysis: Acidic or basic conditions

Major Products Formed:

  • Substituted benzimidazole derivatives
  • Oxidized or reduced forms of the compound
  • Hydrolyzed products such as amines and acetic acid

Scientific Research Applications

Chemistry: N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is used as a building block in the synthesis of various benzimidazole derivatives with potential biological activities.

Biology and Medicine: The compound has been studied for its antimicrobial, antiviral, and anticancer properties. It may act as an inhibitor of specific enzymes or proteins involved in disease pathways.

Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetamide group may play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact molecular pathways and targets may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

  • N-(4-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
  • N-(4-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide
  • N-(4-iodo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide

Comparison: N-(4-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which may impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size, electronegativity, and ability to participate in specific interactions can influence the compound’s reactivity and biological activity.

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

N-(4-bromo-1-methylbenzimidazol-2-yl)acetamide

InChI

InChI=1S/C10H10BrN3O/c1-6(15)12-10-13-9-7(11)4-3-5-8(9)14(10)2/h3-5H,1-2H3,(H,12,13,15)

InChI Key

MYWLMBHXCQSLCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(N1C)C=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.